N-(3-氯-2-甲基苯基)-8-甲氧基-2-氧代-2H-色烯-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

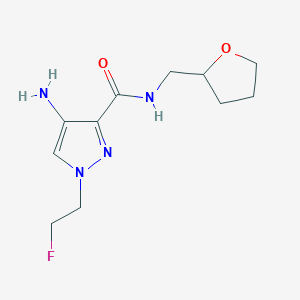

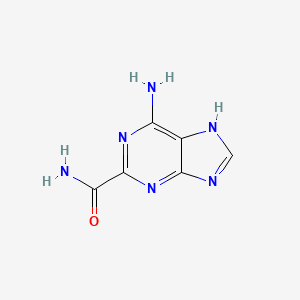

The compound "N-(3-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide" is a derivative of chromene carboxamide, a scaffold that has shown significant pharmacological activities. Chromone carboxamide derivatives have been synthesized and studied for their potential as inhibitors of monoamine oxidase-B and as ligands for adenosine receptors, particularly the A3 subtype .

Synthesis Analysis

The synthesis of chromene derivatives often involves the formation of the chromone scaffold followed by various functionalization reactions. For instance, the synthesis of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, a related compound, was achieved by a reported method using commercially available AR grade chemicals without further purification . Although the specific synthesis of "N-(3-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide" is not detailed in the provided papers, similar synthetic strategies could be employed, such as solvent-controlled and rhodium(III)-catalyzed C-H activation and annulation cascades .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular and supramolecular structures of chromene derivatives. For example, the molecular conformation and supramolecular structure of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide were elucidated using this method . The crystal structure of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid was also determined, providing valuable information on the arrangement of atoms and the geometry of the molecule .

Chemical Reactions Analysis

Chromene carboxamides can undergo various chemical reactions. For instance, chromone-3-carboxamides react with cyanothioacetamide to form different products depending on the reaction conditions . The reduction of chromano-piperidine-fused isoxazolidines leads to novel chromene derivatives through reductive NO bond cleavage and tandem intramolecular rearrangements . These reactions demonstrate the reactivity and versatility of the chromene scaffold in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can be inferred from their molecular structure. For example, the anti-rotamer conformation about the C-N bond and the position of the amide O atom relative to the pyran ring O atom can influence the compound's physical properties, such as solubility and melting point . The presence of substituents like methoxy groups and chloro atoms can also affect the compound's chemical reactivity and interactions with biological targets .

科学研究应用

结构见解和化学行为

- 色烯衍生物,包括 4-氧代-N-苯基-4H-色烯-2-甲酰胺及其多晶型物,已被表征为在 C-N 键周围显示反旋转异构构象,具有不同的酰胺 O 原子取向。这些结构见解为理解此类化合物在药物化学和材料科学中的反应性和潜在应用奠定了基础 (J. Reis 等人,2013 年)。

- 对 N-(4-卤代苯基)-4-氧代-4H-色烯-3-甲酰胺的研究揭示了这些分子的平面性质及其构象,这可能会影响它们与生物靶标或其他化学实体的相互作用 (L. Gomes 等人,2015 年)。

化学反应性和合成

- 色酮-3-甲酰胺表现出与氰基硫代乙酰胺的反应性,导致形成色烯吡啶和其他杂环化合物,证明了色烯衍生物在合成化学中生成生物活性分子的多功能性 (M. Y. Kornev 等人,2019 年)。

- 各种色烯衍生物的合成和表征已探索其作为抗菌和抗氧化剂的潜力,突出了基于色烯的化合物在药物中的广泛应用 (Chitreddy V. Subbareddy 和 S. Sumathi,2017 年)。

生物活性及应用

- 已合成并评估了与 1,2,3-三唑环系统连接的新型色酮对 1,2,3-三唑环系统的抗胆碱酯酶活性,在阿尔茨海默病研究中显示出前景。化合物 N-((1-(2-氯苄基)-1H-1,2,3-三唑-5-基)甲基)-8-甲氧基-2-氧代-2H-色烯-3-甲酰胺表现出显着的抗乙酰胆碱酯酶活性,表明潜在的治疗应用 (Mina Saeedi 等人,2017 年)。

作用机制

安全和危害

属性

IUPAC Name |

N-(3-chloro-2-methylphenyl)-8-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4/c1-10-13(19)6-4-7-14(10)20-17(21)12-9-11-5-3-8-15(23-2)16(11)24-18(12)22/h3-9H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGHGXIKRJITMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(tert-butyl)-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2554078.png)

![methyl 6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2554081.png)

![2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2554082.png)

![7-chloro-N-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2554083.png)

![N1-(sec-butyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2554085.png)

![6-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2554086.png)

![N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2554089.png)